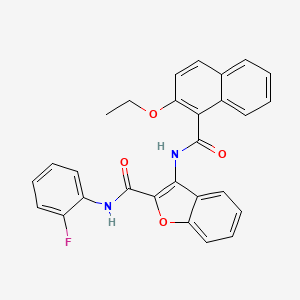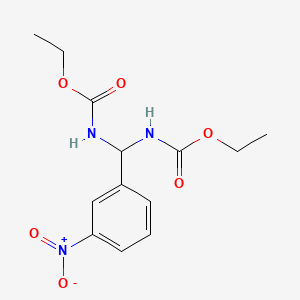
Diethyl ((3-nitrophenyl)methylene)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the combination of different reagents under specific conditions. For instance, a thorium nitrate complex with a carbamyl phosphonate ligand was prepared by reacting an acidic solution of thorium nitrate with a benzene solution of the ligand . Similarly, diethyl phenylenebis(methylene) dicarbamates were synthesized and studied for their molecular recognition with benzenediols . The synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates was also reported, with their structure determined by NMR spectroscopy and X-ray analysis .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as NMR spectroscopy, X-ray crystallography, and density functional theory (DFT). For example, the thorium complex was found to crystallize in the monoclinic space group and the thorium atom was coordinated to both carbonyl and phosphoryl oxygen atoms . The molecular structure of diethyl phenylenebis(methylene) dicarbamates was studied using DFT and FTIR spectroscopy . The molecular and crystalline structure of a thiosemicarbazonocyclohexanedicarboxylate was determined by X-ray analysis .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "Diethyl ((3-nitrophenyl)methylene)dicarbamate". However, they do discuss the formation of complexes, such as the interaction between diethyl phenylenebis(methylene) dicarbamates and benzenediols, which was confirmed by shifts in the O-H stretching bands in the IR spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and the results of spectroscopic analysis. For instance, the thorium complex has a calculated density of 1.79 g/cm³ . The IR spectroscopy study of diethyl phenylenebis(methylene) dicarbamates with benzenediols suggests specific molecular interactions, which could be related to their physical properties . The crystal structures of diethyl 2,6-dimethyl-4-(3-nitrophenyl) derivatives provide insights into conformational features that may be associated with their chemical properties and potential activity .
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
Diethyl ((3-nitrophenyl)methylene)dicarbamate derivatives have been utilized in the synthesis of compounds with potential cytotoxic activity. For example, certain derivatives have shown potent cytotoxicity against various leukemia cell lines, indicating their potential in developing anti-cancer treatments (Albrecht et al., 2010).
Corrosion Inhibition
This compound has also found application as a corrosion inhibitor. Studies have demonstrated the effectiveness of related phosphonate derivatives in preventing mild steel corrosion in hydrochloric acid, a common challenge in industrial processes. These inhibitors operate by forming a protective layer on the metal surface, thus significantly reducing corrosion rates (Gupta et al., 2017).
Molecular Structure Analysis
Research on this compound has extended to the analysis of molecular structures and their recognition capabilities. For instance, studies involving the synthesis, molecular structure, and interaction of diethyl phenylenebis(methylene)dicarbamates with various agents have provided insights into their potential applications in molecular recognition technologies (Saucedo-Balderas et al., 2014).
Polymerization Catalysts
Additionally, derivatives of this compound have been explored as catalysts in polymerization processes. These catalysts have shown the ability to facilitate the polymerization of dienes, producing polymers with specific structures and potentially useful properties (Bazzini et al., 2002).
Biodegradation and Environmental Applications
Research has also focused on the biodegradation of related nitrophenol compounds, demonstrating the capability of certain microorganisms to utilize these compounds as carbon and energy sources. This suggests potential environmental applications in the bioremediation of pollutants (Bhushan et al., 2000).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as diethylcarbamazine, are used as anthelmintics, primarily for the treatment of filarial infections . These compounds are highly specific for several parasites .
Mode of Action
It is known that similar compounds, such as diethylcarbamazine, sensitize microfilariae to phagocytosis . This suggests that Diethyl ((3-nitrophenyl)methylene)dicarbamate may interact with its targets in a similar manner, leading to their elimination from the host organism.
Biochemical Pathways
It is known that similar compounds, such as diethylcarbamazine, are involved in the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Pharmacokinetics
Similar compounds, such as diethylcarbamazine, are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
Similar compounds, such as diethylcarbamazine, are known to have anti-inflammatory effects . They are used to treat conditions such as filarial infections, which involve inflammation and pain .
Action Environment
It is known that similar compounds, such as diethylcarbamazine, are stable under normal storage conditions . Their efficacy may be influenced by factors such as the host’s immune status and the presence of other medications .
properties
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGYRINEZWSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

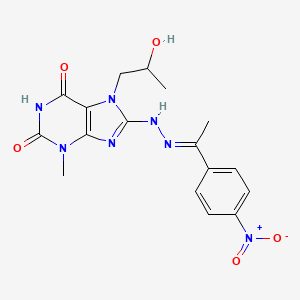



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)
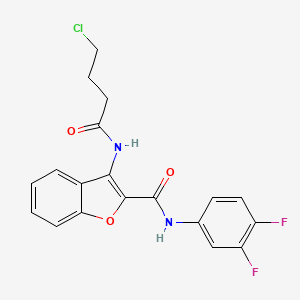


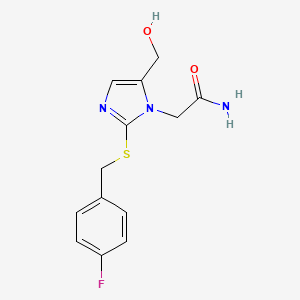
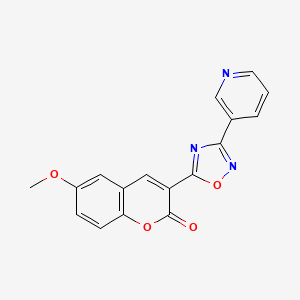
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)
